1,3-Dihydro-2-benzofuran-5-ylmethanol
Overview
Description
Molecular Structure Analysis
The molecular formula of “1,3-Dihydro-2-benzofuran-5-ylmethanol” is C9H10O2 . The molecular weight is 150.18 . The InChI code is 1S/C9H10O2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,10H,4-6H2 .Physical and Chemical Properties Analysis
The melting point of “this compound” is between 70-71 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Synthesis and Biological Applications
1,3-Dihydro-2-benzofuran-5-ylmethanol and its derivatives are used in the synthesis of various biological agents. For example, derivatives have been synthesized as antimicrobial and analgesic agents. In one study, a series of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives were developed from 1-(1-benzofuran-2-yl)-2-bromoethanone, showing potential in antimicrobial and analgesic activities (Bhovi K. Venkatesh et al., 2010).
Anticancer, Anti-HIV, and Antimicrobial Potential
Novel series of benzofuran derivatives, including 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides, have been evaluated for their anti-HIV, anticancer, antibacterial, and antifungal properties. Some of these compounds showed moderate anti-HIV activity and mild antifungal activity, although no significant anticancer activity was observed (S. Rida et al., 2006).
Natural Product Derivatives and Their Biological Activity
Natural product derivatives, such as those isolated from Styrax macranthus seeds, include 2-aryl benzofuran derivatives. These compounds have been studied for their potential biological activities, emphasizing the versatility of benzofuran compounds in natural product chemistry (Yinggang Luo et al., 2007).
Applications in Material Science
In material science, benzofuran derivatives, including this compound, are explored for their potential in various applications. For instance, studies on the synthesis and transition temperatures of certain benzofuran derivatives assess their mesogenic properties, which are relevant in the development of liquid crystal materials (M. R. Friedman et al., 2001).
Antimicrobial and Antioxidant Applications
Benzofuran derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, for example, exhibited significant antimicrobial and antioxidant activities in various tests (J. Rangaswamy et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1,3-dihydro-2-benzofuran-5-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,10H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKXUXMJVPZFBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600196 | |
Record name | (1,3-Dihydro-2-benzofuran-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89424-84-0 | |
Record name | (1,3-Dihydro-2-benzofuran-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,3-dihydro-2-benzofuran-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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